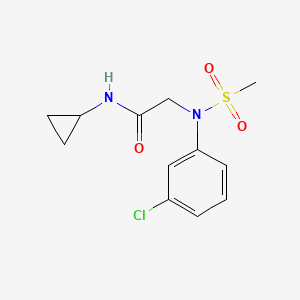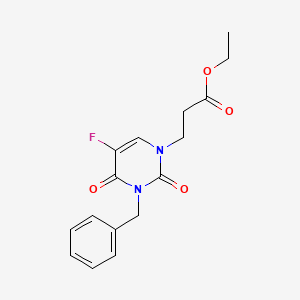
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 54626, is a synthetic compound that has been widely used in scientific research. It belongs to the class of glycineB site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. In
作用机制
CGP 54626 acts as a glycineB site antagonist, which means that it binds to a specific site on the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor that is involved in the modulation of receptor activity by glycine. By blocking this site, CGP 54626 reduces the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors and modulates the release of various neurotransmitters such as glutamate and dopamine. The exact mechanism of action of CGP 54626 is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
CGP 54626 has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the reduction of pain perception. It has also been shown to have neuroprotective effects in various models of neurological disorders such as stroke and traumatic brain injury. However, the exact nature and extent of these effects are still under investigation, and further research is needed to fully understand the biochemical and physiological effects of CGP 54626.
实验室实验的优点和局限性
CGP 54626 has several advantages for use in lab experiments, including its high purity, stability, and specificity for the glycineB site of the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration. In addition, the effects of CGP 54626 on other receptors and signaling pathways are still not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on CGP 54626, including the investigation of its effects on other receptors and signaling pathways, the development of more specific and potent N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists, and the exploration of its potential therapeutic applications in various neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of CGP 54626, and to determine the optimal dosing and administration protocols for use in lab experiments.
合成方法
CGP 54626 can be synthesized through a multi-step process that involves the reaction of various reagents such as 3-chloroaniline, cyclopropylamine, and methylsulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been described in detail in various research articles, and it has been shown to yield a high-quality product that is suitable for scientific research.
科学研究应用
CGP 54626 has been widely used in scientific research to study the role of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in various physiological and pathological processes. It has been shown to modulate the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in the central nervous system, which are involved in processes such as learning and memory, synaptic plasticity, and pain perception. The compound has been used to study the effects of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor blockade on these processes, and to investigate the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists in various neurological disorders.
属性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15(8-12(16)14-10-5-6-10)11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAETPVMSVXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)



![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

